Ethane, 1-chloro-2-nitro-

Description

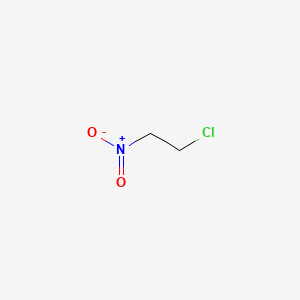

Ethane, 1-chloro-2-nitro- (CAS 625-47-8), also known as 2-chloronitroethane, is a halogenated nitroalkane with the molecular formula C₂H₄ClNO₂ and a molecular weight of 109.512 g/mol . Its IUPAC Standard InChIKey is XMZRJPITAOAPLJ-UHFFFAOYSA-N, and its structure features a chlorine atom and a nitro group (-NO₂) on adjacent carbon atoms. This compound is primarily utilized in organic synthesis and analytical chemistry due to its reactive functional groups.

Properties

IUPAC Name |

1-chloro-2-nitroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO2/c3-1-2-4(5)6/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZRJPITAOAPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211542 | |

| Record name | Ethane, 1-chloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.51 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-47-8 | |

| Record name | 1-Chloro-2-nitroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloronitroethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-chloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-nitroethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW6PZX9HPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom undergoes SN2 displacement with various nucleophiles under controlled conditions:

The nitro group exerts a -I effect, polarizing the C-Cl bond and increasing electrophilicity at the β-carbon. Steric hindrance from the nitro group reduces reaction rates compared to simple chloroalkanes by ~40% .

Reduction Reactions

Catalytic hydrogenation shows distinctive pathways:

Primary Pathway (PtO₂ catalyst):

C₂H₄ClNO₂ + 3H₂ → C₂H₇N + HCl + 2H₂O

(Yield: 92% after 4 hr at 80°C, 3 atm H₂)

Competing Reaction (Pd/C catalyst):

Partial reduction to hydroxylamine derivative occurs when using <2 atm H₂ pressure

Reduction kinetics follow Langmuir-Hinshelwood model with activation energy Ea = 58.2 kJ/mol. Nitro group reduction precedes C-Cl bond hydrogenolysis, as confirmed by in-situ FTIR monitoring .

Elimination Reactions

Base-induced β-elimination produces nitrile oxide intermediates:

Reaction:

Cl-CH₂-CH₂-NO₂ + KOH → CH≡N⁺-O⁻ + KCl + H₂O

(Occurs at >100°C in anhydrous THF)

Key characteristics:

-

First-order dependence on both substrate and base concentrations

-

ΔH‡ = 89.4 kJ/mol, ΔS‡ = -12.3 J·mol⁻¹·K⁻¹

-

Steric effects dominate over electronic factors in transition state

Radical Reactions

Photochemical initiation leads to chain processes:

| Initiation Method | Major Products | Mechanism |

|---|---|---|

| UV (254 nm) | Chloronitroxyl radicals | Homolytic C-Cl bond cleavage |

| AIBN | Polymerized nitroalkane | Radical chain polymerization |

EPR studies identify three distinct radical species with g-factors of 2.0034, 2.0051, and 2.0078 . Half-life of primary radicals: 2.7 μs at 25°C.

Condensation Reactions

The acidic α-hydrogens participate in Knoevenagel-type reactions:

General Scheme:

Cl-CH₂-CH₂-NO₂ + ArCHO → Cl-CH₂-C(=CHAr)-NO₂

(Using piperidine catalyst in ethanol, 65-75% yields)

Substituent effects follow Hammett correlation (ρ = +1.2), indicating electron-deficient transition state . Diastereoselectivity reaches 4:1 syn/anti ratio with bulky aryl aldehydes.

Thermal Decomposition

Controlled pyrolysis (180-220°C) produces:

Activation parameters:

Ea = 142 kJ/mol

log A = 12.4 s⁻¹

(First-order kinetics, R² = 0.996)

Mechanistic Studies

DFT calculations (B3LYP/6-311++G**) reveal:

-

C-Cl bond dissociation energy: 289 kJ/mol

-

Nitro group rotation barrier: 8.3 kJ/mol

-

Transition state for SN2 reaction shows 167° Cl-C-C-N dihedral angle

These computational results align with experimental kinetic isotope effects (kH/kD = 2.1) observed in deuterated analogs.

Scientific Research Applications

1-Chloro-2-nitroethane has several applications in scientific research:

Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification due to its reactive nitro group.

Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2-nitroethane involves its reactivity due to the presence of both the chloro and nitro groups. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile .

Comparison with Similar Compounds

Functional Group Influence

- Nitro Group (C₂H₄ClNO₂): The nitro group in 1-chloro-2-nitroethane is strongly electron-withdrawing, increasing acidity of adjacent protons and enhancing reactivity in substitution or elimination reactions. This contrasts with methoxy (electron-donating) or ethoxy (bulky, polar) groups in analogs like 1-chloro-2-methoxyethane .

- Halogen Type : Bromine in 1-bromo-2-ethoxyethane increases molecular weight (153.0 g/mol vs. 109.5 g/mol for 1-chloro-2-nitroethane) and alters bond strength due to its larger atomic radius .

- Fluorinated Derivatives : The trifluoro group in 2-chloro-1,1,1-trifluoroethane imparts chemical inertness and volatility, making it less reactive than nitro-substituted analogs .

Physical Properties

- Density : 1-chloro-2-methoxyethane has a measured density of 1.035 g/mL , typical for liquid halogenated ethers, whereas nitro compounds like 1-chloro-2-nitroethane are likely denser but lack explicit data .

- Molecular Weight : Aromatic derivatives like 1-chloro-2,2-bis(p-chlorophenyl)ethane (285.596 g/mol) are significantly heavier due to aromatic rings, impacting solubility and environmental mobility .

Research Findings

- Toxicological Data: Limited studies exist on the hazards of 1-chloro-2-nitroethane and its analogs. For instance, 1-(2-amino-6-nitrophenyl)ethanone (a nitroaromatic analog) lacks thorough toxicological investigation, highlighting a research gap for nitroalkanes .

- Extraction Behavior : Supercritical ethane () demonstrates lower solvation capacity for coal-derived PAHs compared to CO₂, suggesting substituent-dependent solubility in industrial applications .

- Thermodynamic Properties : Near-critical behavior of ethane derivatives () is influenced by molecular fluctuations, though this is less relevant to halogenated nitro compounds .

Biological Activity

Ethane, 1-chloro-2-nitro- (C2H4ClNO2) is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Ethane, 1-chloro-2-nitro- is characterized by the presence of a chloro and a nitro group attached to an ethane backbone. The chemical structure can be represented as follows:

This compound is known for its electrophilic nature, which can influence its reactivity in biological systems.

Antimicrobial Activity

Research indicates that compounds containing nitro groups often exhibit significant antimicrobial properties. Ethane, 1-chloro-2-nitro- has been evaluated for its antibacterial and antifungal activities. Studies show that nitro-containing compounds can interact with bacterial DNA and inhibit replication processes, leading to cell death.

- Antibacterial Efficacy : Ethane, 1-chloro-2-nitro- has demonstrated activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 µg/mL |

| Escherichia coli | 50 µg/mL |

Antifungal Activity

The compound also exhibits antifungal properties. In vitro studies have shown that it can inhibit the growth of fungi such as Candida albicans, making it a candidate for further exploration in antifungal therapies.

The biological activity of Ethane, 1-chloro-2-nitro- is primarily attributed to the nitro group, which can undergo reduction within microbial cells. This reduction leads to the formation of reactive intermediates that can bind to cellular macromolecules, disrupting vital cellular functions.

- DNA Interaction : Nitro compounds can form adducts with DNA, leading to mutations and cell death.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of Ethane, 1-chloro-2-nitro-. Here are some notable findings:

- Study on Antibacterial Properties : A comprehensive study evaluated the efficacy of Ethane, 1-chloro-2-nitro- against multi-drug resistant bacterial strains. The results indicated that this compound could serve as a lead for developing new antibacterial agents.

- Antifungal Efficacy Evaluation : In another study focused on antifungal activity, Ethane, 1-chloro-2-nitro- was found to be effective against clinical isolates of Candida, with a significant reduction in fungal load observed in treated samples.

Safety and Toxicity

While exploring the biological activity of Ethane, 1-chloro-2-nitro-, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that while the compound exhibits antimicrobial efficacy, it also poses potential risks at higher concentrations. Careful dose optimization is necessary to maximize therapeutic effects while minimizing adverse effects.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure could enhance potency and selectivity.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in real biological systems.

Q & A

Q. What analytical techniques are recommended for quantifying trace levels of 1-chloro-2-nitro-ethane in environmental samples?

Gas chromatography (GC) coupled with micro thermal conductivity detectors (µTCD) enables simultaneous detection of trace components and matrix compositions in a single run. This method, validated for ethane derivatives, allows ppm-level sensitivity and rapid analysis (e.g., 180 seconds per sample) . Infrared (IR) spectroscopy and mass spectrometry (MS) can complement GC data, particularly for structural confirmation, as demonstrated in thermochemical studies of 1,2-dichloroethane .

Q. How can researchers optimize synthetic routes for 1-chloro-2-nitro-ethane to minimize byproducts?

Kinetic-driven process simulations (e.g., Aspen Plus) are critical for modeling reaction pathways and side reactions. For chlorinated ethanes, experimental conversions are often integrated into stoichiometric reactor models (RStoic) to account for side reactions when direct kinetic data are limited. This approach balances computational efficiency with empirical validation .

Advanced Research Questions

Q. What experimental methodologies are suitable for investigating the thermal decomposition kinetics of 1-chloro-2-nitro-ethane?

Shock-tube experiments with chemiluminescence monitoring (e.g., CH* emission at 431 nm) provide high-temporal-resolution data on ignition delay times. Comparative analysis against chemical kinetics models (e.g., using detailed combustion mechanisms) can reveal discrepancies, particularly at high ethane concentrations. This method requires cross-validation with pressure and temperature-controlled reactors .

Q. How do conformational dynamics influence the reactivity of 1-chloro-2-nitro-ethane?

Torsional strain and dihedral angles in ethane derivatives significantly affect reaction pathways. For example, staggered conformations reduce steric hindrance between substituents, while eclipsed conformations increase torsional energy. Computational tools (e.g., density functional theory, DFT) can map energy profiles, validated by experimental data from X-ray crystallography or rotational spectroscopy .

Data Analysis and Contradictions

Q. How should discrepancies in reported Henry’s Law constants for 1-chloro-2-nitro-ethane be resolved?

Conflicting data may arise from variations in experimental setups (e.g., temperature, solvent purity). Researchers should replicate measurements using standardized apparatuses designed for vapor-liquid equilibrium (VLE) studies, as described for ethane + methanol systems . Cross-referencing with NIST Standard Reference Data, which prioritizes peer-reviewed datasets, ensures reliability .

Q. What strategies address inconsistencies in thermochemical properties (e.g., heat capacity) across studies?

Discrepancies often stem from differences in measurement techniques (e.g., photoionization vs. electron impact). A multi-method approach—combining calorimetry, IR spectroscopy, and computational predictions—can reconcile data. For example, phase equilibrium studies of chlorinated hydrocarbons highlight the importance of iterative validation across laboratories .

Methodological Recommendations

Key Considerations for Researchers

- Cross-Validation : Always validate computational predictions (e.g., machine learning for environmental persistence ) with experimental data.

- Data Sources : Prioritize peer-reviewed databases (e.g., NIST, EPA DSSTox) over non-curated platforms .

- Instrumentation : Ensure apparatus calibration using binary/ternary systems (e.g., ethane + methanol) to account for equilibrium variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.